
Phenyl(piperazin-1-yl)acetonitrile
Vue d'ensemble
Description
Phenyl(piperazin-1-yl)acetonitrile is an organic compound that features a phenyl group attached to a piperazine ring, which is further connected to an acetonitrile group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenyl(piperazin-1-yl)acetonitrile typically involves the reaction of piperazine with phenylacetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperazine, followed by nucleophilic substitution with phenylacetonitrile .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl(piperazin-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl(piperazin-1-yl)acetone, while reduction could produce phenyl(piperazin-1-yl)ethanol .
Applications De Recherche Scientifique
Anticonvulsant Activity
Phenyl(piperazin-1-yl)acetonitrile derivatives have been synthesized and evaluated for their anticonvulsant properties. A study demonstrated that certain derivatives exhibited significant activity in animal models of epilepsy, particularly in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The structure-activity relationship (SAR) studies indicated that modifications to the piperazine moiety were crucial for enhancing anticonvulsant efficacy .
Key Findings:
- Active Compounds : Among the tested derivatives, some showed protection rates comparable to established antiepileptic drugs like phenytoin.
- Mechanism : The most potent derivatives acted as moderate binders to neuronal voltage-sensitive sodium channels, indicating a potential mechanism for their anticonvulsant effects.
Antidepressant Properties
Recent research has highlighted the potential of this compound derivatives as serotonin reuptake inhibitors. A series of compounds were synthesized and evaluated for their ability to inhibit serotonin reuptake, which is a critical mechanism in treating depression and anxiety disorders .
Key Findings:
- Compound A20 : This derivative demonstrated stability in human liver microsomes and exhibited good pharmacokinetic properties. In vivo studies indicated its effectiveness in reducing immobility times in forced swimming tests, suggesting antidepressant-like effects.
- Selectivity : The compounds showed selective inhibition of serotonin transporters, with some exhibiting IC50 values below 50 nM, making them potential candidates for further development as antidepressants .
Cancer Therapeutics
This compound has also been investigated for its anticancer properties. A notable study identified a novel inhibitor of monoacylglycerol lipase (MAGL), which plays a significant role in cancer progression. The compound demonstrated reversible MAGL inhibition and showed promising antiproliferative activity against various cancer cell lines .
Key Findings:
- Inhibition Profile : The identified MAGL inhibitor exhibited IC50 values ranging from 31 to 72 µM across different cancer cell lines, indicating its potential as a therapeutic agent in oncology.
- Mechanistic Insights : The compound's ability to inhibit MAGL suggests it could be beneficial in treating cancers influenced by endocannabinoid signaling pathways.
Complement System Modulation
Another application of this compound derivatives is their role as inhibitors of the complement system. Specifically, one compound was identified as a selective inhibitor of C1s protease, which is involved in complement-mediated diseases .
Key Findings:
- Inhibition Mechanism : This compound was found to competitively inhibit C1s activity with a binding affinity indicating its potential for therapeutic use in conditions driven by complement activation.
- Therapeutic Potential : Given the role of the complement system in various pathologies, including autoimmune diseases and inflammation, these inhibitors could serve as valuable tools for therapeutic intervention.
Summary Table of Applications
Mécanisme D'action
The mechanism of action of phenyl(piperazin-1-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of acetylcholinesterase, thereby affecting neurotransmitter levels in the brain. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylpiperazine: Similar structure but lacks the acetonitrile group.
Phenylacetonitrile: Contains the phenyl and acetonitrile groups but lacks the piperazine ring.
Piperazine derivatives: Various derivatives with different substituents on the piperazine ring .
Uniqueness
Phenyl(piperazin-1-yl)acetonitrile is unique due to the combination of the phenyl, piperazine, and acetonitrile groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in medicinal chemistry .
Activité Biologique
Phenyl(piperazin-1-yl)acetonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound can be described by its chemical formula . The presence of the piperazine moiety contributes to its pharmacological versatility, allowing it to interact with various biological targets.
Mechanisms of Biological Activity
-
Serotonin Reuptake Inhibition :
- A study synthesized a series of derivatives related to this compound, which exhibited significant serotonin (5-HT) reuptake inhibition. The most promising compound from this series demonstrated potent antidepressant activity in animal models, indicating potential use in treating depression and anxiety disorders .
-
Antimicrobial Activity :
- Research has shown that piperazine derivatives, including this compound, possess antimicrobial properties. These compounds were tested against various bacteria and fungi, displaying significant activity against Gram-positive bacteria and selected strains of Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.49 µg/mL to 62.5 µg/mL .
- Adipogenic Activity :
Table 1: Summary of Biological Activities
Pharmacokinetic Properties
The pharmacokinetic profile of this compound derivatives has been evaluated, showing favorable stability in human liver microsomes and good oral bioavailability. This enhances their potential for clinical applications as therapeutic agents .
Propriétés
IUPAC Name |
2-phenyl-2-piperazin-1-ylacetonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-10-12(11-4-2-1-3-5-11)15-8-6-14-7-9-15/h1-5,12,14H,6-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGROGKAGDDTQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C#N)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
460720-86-9 | |
Record name | 2-phenyl-2-(piperazin-1-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.